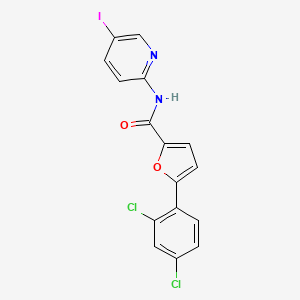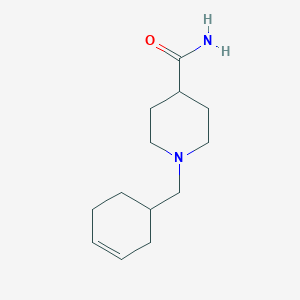![molecular formula C9H15N5O2S B4899649 3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide](/img/structure/B4899649.png)
3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a thiadiazole ring and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is not fully understood. However, it has been suggested that the compound exerts its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. It has also been reported to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids.
Biochemical and Physiological Effects:
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Moreover, it has been studied for its potential to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ in lab experiments is its broad-spectrum antibacterial and antifungal activities. It can be used to study the mechanisms of bacterial and fungal cell wall synthesis. Moreover, its anti-inflammatory and antioxidant properties make it a potential candidate for studying various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’. One of the potential directions is to study its potential as a cancer chemotherapeutic agent. Further studies are needed to understand its mechanism of action and its effectiveness in different types of cancer. Moreover, the compound can be modified to improve its potency and reduce its toxicity. Another potential direction is to study its potential as an anti-inflammatory and antioxidant agent in various diseases. Further studies are needed to understand its mechanism of action and its effectiveness in different diseases. Moreover, the compound can be modified to improve its potency and reduce its toxicity.
Conclusion:
In conclusion, ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is a heterocyclic compound that has potential applications in scientific research. It has been synthesized using various methods and has shown antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. Its mechanism of action is not fully understood, but it has been suggested to inhibit the synthesis of bacterial and fungal cell walls and the biosynthesis of nucleic acids. Moreover, it has been studied for its potential as a cancer chemotherapeutic agent. The compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has been reported using various methods. One of the commonly used methods involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with diethyl malonate in the presence of triethylamine. The resulting product is then treated with acid to obtain the final compound. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with various aldehydes and ketones in the presence of ammonium acetate.
Wissenschaftliche Forschungsanwendungen
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has shown potential applications in scientific research. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to possess anti-inflammatory and antioxidant properties. Moreover, it has been studied for its potential as a cancer chemotherapeutic agent.
Eigenschaften
IUPAC Name |
3-[(3-amino-3-oxopropyl)-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2S/c1-6-12-13-9(17-6)14(4-2-7(10)15)5-3-8(11)16/h2-5H2,1H3,(H2,10,15)(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBQDKMDHJTZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(CCC(=O)N)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)

![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4899647.png)

![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)
![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)
![6-oxo-1-(3-phenylpropyl)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4899685.png)